molecular formula C9H8ClNO2S B3041624 Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 332099-38-4

Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3041624
CAS No.: 332099-38-4
M. Wt: 229.68 g/mol
InChI Key: ADPKBRQZJGXOFG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate ( 332099-38-4) is a high-value heterocyclic building block in scientific research, featuring a fused thiophene-pyrrole core functionalized with a chlorine substituent and an ethyl ester group . This molecular architecture is pivotal in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The compound serves as a key precursor to more complex structures, such as the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, which has been identified as a potent chemotype for activating the tumor-specific M2 isoform of pyruvate kinase (PKM2) . Activators of PKM2 represent a promising strategy for altering the unique metabolic state of cancer cells and suppressing tumor growth . As a chemical intermediate, the chlorine atom at the 2-position is amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, such as amines, to create novel compound libraries for biological screening . The compound's properties have been characterized to facilitate its application in research: Molecular Formula: C 9 H 8 ClNO 2 S Molecular Weight: 229.68 g/mol SMILES: CCOC(=O)C1=CC2=C(N1)C=C(S2)Cl Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPKBRQZJGXOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-38-4
Record name Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under acidic conditions to form the thieno[3,2-b]pyrrole core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with biological macromolecules. The chlorine atom and the ester group facilitate binding to enzymes and receptors, leading to inhibition or modulation of their activity. For instance, derivatives of this compound have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thienopyrrole carboxylates differ primarily in substituents at positions 2 and 4, as well as the ester group (methyl, ethyl, etc.). Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Properties
Compound Name Substituent (Position) Molecular Weight Key Electronic Effects
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Cl (2) ~223.6* Strong electron-withdrawing, directs electrophilic substitution
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br (2) 274.13 Moderate electron-withdrawing; higher atomic radius than Cl
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 4-(4-Cl-benzyl) ~335.8* Bulky benzyl group enhances steric hindrance
Ethyl 2-amino-4H-thieno[3,2-b]pyrrole-5-carboxylate NH₂ (2) ~194.2* Electron-donating; facilitates cyclization reactions

*Calculated based on molecular formulas.

Key Observations :

  • Halogenated Derivatives: The chloro and bromo analogs (positions 2) exhibit distinct electronic effects.
  • Ester Groups : Ethyl esters (e.g., target compound) offer greater lipophilicity than methyl esters, affecting solubility and bioavailability in drug design .

Challenges :

  • Nitration: Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate leads to mixtures at positions 2 and 6, complicating isolation .

Critical Insights :

  • Semiconductors: Chloro-substituted thienopyrroles may outperform bromo analogs in electron mobility due to stronger electron-withdrawing effects .
  • Drug Design : The ethyl ester group in the target compound balances lipophilicity and metabolic stability, making it favorable for prodrug strategies .

Biological Activity

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H8ClNO2S
  • Molecular Weight : 229.68 g/mol
  • Purity : ≥95%
  • Physical Form : Light-red to brown solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial effects against several bacterial strains. For instance, it has shown significant inhibition against Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Pseudomonas aeruginosa5029
Escherichia coli7525

In a comparative study, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like tetracycline .

2. Antifungal Activity

The antifungal properties of this compound were assessed using the agar well diffusion method. It was found to be effective against common fungal pathogens:

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans10030
Aspergillus niger20022

These results indicate that this compound possesses promising antifungal activity, warranting further exploration in clinical settings .

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated against human tumor cell lines with the following results:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

These findings suggest that the compound may act as a potential lead for the development of new anticancer therapies .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key metabolic pathways in bacteria and cancer cells, potentially by inhibiting specific enzymes or disrupting cellular functions.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI reported that derivatives of this compound displayed high antibacterial activity against multi-drug resistant strains, emphasizing its potential as a novel antibiotic .
  • Anticancer Research : Another research article detailed the cytotoxic effects of this compound on breast cancer cells, suggesting that it induces apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how can reaction conditions be optimized?

  • Answer : A common method involves nucleophilic substitution using Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate as a precursor. For example, chlorination can be achieved by reacting the parent compound with chlorinating agents (e.g., POCl₃ or Cl₂) under controlled conditions. Alternatively, intermediate halogenation steps (e.g., using 4-chlorobenzyl bromide) have been reported with NaH in DMF at 60°C for 8 hours . Optimization includes monitoring reaction progress via TLC and using anhydrous conditions to minimize side reactions.

Q. How is structural characterization of this compound performed, and what analytical data are critical?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (~7.26–8.83 ppm), while carbonyl groups resonate at ~162–178 ppm .
  • Mass spectrometry : Exact mass (195.0018 g/mol) confirms molecular formula (C₉H₉ClNO₂S) .
  • Elemental analysis : Validates purity (>98%) and absence of residual solvents .

Q. What purification strategies are effective for isolating this compound?

  • Answer : Silica gel column chromatography with ethyl acetate/hexane gradients is widely used . For complex mixtures (e.g., nitration byproducts), preparative HPLC or recrystallization from ethanol may improve yield and purity .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or halogenation of the thieno[3,2-b]pyrrole core be addressed?

  • Answer : Nitration at the 2- or 6-position of the thiophene ring is problematic due to competing pathways. A workaround involves installing directing groups (e.g., aldehydes) prior to nitration. For example, introducing an aldehyde moiety at the 6-position directs nitration to the desired 2-position . Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. What strategies mitigate side reactions during Vilsmeier-Haack formylation of this compound?

  • Answer : Side reactions (e.g., over-formylation) are minimized by:

  • Using stoichiometric POCl₃/DMF at 0–5°C.
  • Quenching the reaction with aqueous NaHCO₃ to prevent acid-mediated degradation .
  • Monitoring intermediates via LC-MS to identify competing pathways .

Q. How does the electronic structure of the thieno[3,2-b]pyrrole system influence its reactivity in cross-coupling reactions?

  • Answer : The electron-deficient thiophene ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, the chloro substituent at the 2-position can sterically hinder Pd-catalyzed reactions. Optimizing ligand systems (e.g., XPhos) and using microwave-assisted heating (120°C, 30 min) enhance coupling efficiency .

Q. What computational tools are recommended for predicting the biological activity of derivatives?

  • Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) correlate structural features (e.g., Cl substituent, carboxylate group) with targets like TGR5 receptors . QSAR studies using descriptors like logP and HOMO-LUMO gaps predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate

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